Vilanterol alpha-phenyl cinnamate is a chemical compound that belongs to the class of phenyl cinnamates, which are esters derived from cinnamic acid and phenols. This compound has garnered attention in the pharmaceutical field, particularly for its potential applications in respiratory therapies. Vilanterol alpha-phenyl cinnamate is known for its role as a long-acting beta-2 adrenergic agonist, primarily used in the treatment of chronic obstructive pulmonary disease and asthma. Its efficacy is attributed to its ability to relax bronchial smooth muscles, leading to improved airflow in patients.
Vilanterol alpha-phenyl cinnamate is synthesized from alpha-phenyl cinnamic acid and various amines or alcohols, depending on the specific derivatives being produced. The compound falls under the classification of adrenergic agonists, specifically targeting beta-2 adrenergic receptors. This classification is crucial for its therapeutic applications, as it defines how the compound interacts with biological systems.
The synthesis of Vilanterol alpha-phenyl cinnamate typically involves several steps:
The yield and purity of the final product can be influenced by reaction conditions such as temperature, time, and the choice of solvents. For example, differential scanning calorimetry (DSC) can be employed to analyze thermal properties and confirm the formation of distinct phases during synthesis .
Vilanterol alpha-phenyl cinnamate has a complex molecular structure characterized by its ester linkage between the phenolic component and the cinnamic acid moiety. The chemical formula can be represented as CHO, indicating a molecular weight of approximately 315.39 g/mol.
The structural representation includes:
Computational methods such as density functional theory (DFT) have been used to predict geometrical parameters and electronic properties, revealing insights into its stability and reactivity .
Vilanterol alpha-phenyl cinnamate participates in various chemical reactions typical for esters, including:
These reactions are essential for understanding how Vilanterol alpha-phenyl cinnamate can be utilized or modified for enhanced therapeutic effects.
The mechanism of action for Vilanterol alpha-phenyl cinnamate primarily involves its interaction with beta-2 adrenergic receptors located on bronchial smooth muscle cells. Upon binding to these receptors, it induces:
Clinical studies have demonstrated that Vilanterol exhibits prolonged action due to its slow dissociation from beta-2 receptors, providing extended relief from bronchospasm .
Vilanterol alpha-phenyl cinnamate exhibits several notable physical and chemical properties:
These properties are critical for formulation development in pharmaceutical applications, influencing how it can be delivered effectively to patients.
Vilanterol alpha-phenyl cinnamate has significant applications in medicine, particularly within respiratory therapy:
CAS No.: 6709-57-5
CAS No.: 815-91-8
CAS No.: 22638-09-1
CAS No.: 121353-47-7
CAS No.: 121955-20-2